4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline
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Overview
Description
4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline is a chemical compound known for its unique properties and potential applications in various fields of research. This compound is characterized by the presence of dichloro and difluoro groups attached to an ethoxy group, which is further connected to an aniline ring with an ethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline typically involves the reaction of 4-(2,2-dichloro-1,1-difluoroethoxy)benzene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dichloro or difluoro groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dichloro-1,1-difluoroethoxy)phenyl isocyanate
- 3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate
- 2-Chloro-3-((4-(2,2-dichloro-1,1-difluoroethoxy)phenyl)sulfonyl)propanenitrile
Uniqueness
4-(2,2-Dichloro-1,1-difluoroethoxy)-3-ethylaniline is unique due to its specific combination of dichloro and difluoro groups attached to an ethoxy group, along with an ethyl substituent on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
60985-60-6 |
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Molecular Formula |
C10H11Cl2F2NO |
Molecular Weight |
270.10 g/mol |
IUPAC Name |
4-(2,2-dichloro-1,1-difluoroethoxy)-3-ethylaniline |
InChI |
InChI=1S/C10H11Cl2F2NO/c1-2-6-5-7(15)3-4-8(6)16-10(13,14)9(11)12/h3-5,9H,2,15H2,1H3 |
InChI Key |
RZPAEODZVCQMOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)OC(C(Cl)Cl)(F)F |
Origin of Product |
United States |
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